Tromethamine (acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

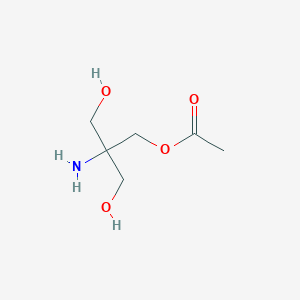

Tromethamine (acetate): , also known as tris(hydroxymethyl)aminomethane acetate, is an organic compound with the chemical formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. Tromethamine (acetate) is known for its ability to maintain stable pH levels in solutions, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tromethamine (acetate) can be synthesized through the reaction of tris(hydroxymethyl)aminomethane with acetic acid. The reaction typically occurs in an aqueous solution, where the acetic acid acts as a proton donor, converting the amine group of tris(hydroxymethyl)aminomethane into its acetate form .

Industrial Production Methods: In industrial settings, tromethamine (acetate) is produced by reacting tris(hydroxymethyl)aminomethane with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization or other separation techniques to obtain high-purity tromethamine (acetate) .

Analyse Chemischer Reaktionen

Types of Reactions: Tromethamine (acetate) undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes to form imines.

Complexation Reactions: It forms complexes with metal ions in solution.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes and occur under mild conditions.

Complexation Reactions: Involve metal ions and occur in aqueous solutions.

Major Products Formed:

Imines: Formed from condensation reactions with aldehydes.

Metal Complexes: Formed from complexation reactions with metal ions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tromethamine (acetate) is used as a buffering agent in various chemical reactions to maintain stable pH levels. It is also employed in the synthesis of surface-active agents and pharmaceuticals .

Biology: In biological research, tromethamine (acetate) is used as a buffer in electrophoresis and other biochemical assays. It helps maintain the pH of biological samples, ensuring accurate experimental results .

Medicine: Tromethamine (acetate) is used in medical applications to correct metabolic acidosis. It acts as a proton acceptor, helping to neutralize excess hydrogen ions in the body .

Industry: In industrial applications, tromethamine (acetate) is used as an emulsifying agent in cosmetic creams and lotions, as well as in mineral oil and paraffin wax emulsions .

Wirkmechanismus

Tromethamine (acetate) acts as a proton acceptor, combining with hydrogen ions to form a bicarbonate buffer. This buffering action helps to neutralize acids and maintain stable pH levels in various solutions. In medical applications, it corrects metabolic acidosis by buffering both metabolic and respiratory acids, limiting carbon dioxide generation .

Vergleich Mit ähnlichen Verbindungen

Phosphate Buffers: Commonly used in biological and chemical applications, but have different pKa values and buffering ranges.

Citrate Buffers: Used in similar applications but have different chemical properties and buffering capacities.

Uniqueness: Tromethamine (acetate) is unique due to its ability to maintain stable pH levels over a wide range of temperatures and its minimal salt effects. It is also less likely to interfere with biological processes compared to other buffers .

Eigenschaften

IUPAC Name |

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKUNBIZWJIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)

![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)